molecular formula C18H18BrNO2S B15036835 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B15036835
M. Wt: 392.3 g/mol
InChI Key: ZYMAGBKNMVMMJE-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a well-established antioxidant in rubber industries. While TMQ (C₁₂H₁₅N, MW 173.26 g/mol) is primarily used to inhibit rubber degradation , this sulfonylated variant may expand into pharmaceutical or specialty chemical domains due to enhanced polarity and structural complexity .

Properties

Molecular Formula

C18H18BrNO2S

Molecular Weight

392.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-2,2,4-trimethylquinoline

InChI

InChI=1S/C18H18BrNO2S/c1-13-12-18(2,3)20(17-7-5-4-6-16(13)17)23(21,22)15-10-8-14(19)9-11-15/h4-12H,1-3H3

InChI Key

ZYMAGBKNMVMMJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)Br)(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of Aniline and Acetone Derivatives

The reaction of aniline with acetone, diacetone alcohol, or mesityl oxide under acidic conditions yields the dihydroquinoline core. Early methods used hydrochloric acid or iodine as catalysts but suffered from low monomer yields (~19%) due to polymerization.

Improved Catalytic System :
A breakthrough method employs a hydrogen fluoride (HF) and boron trifluoride (BF₃) co-catalyst system. This approach achieves monomer yields exceeding 80% by suppressing side reactions. Representative conditions include:

Catalyst (HF:BF₃) Acetone Derivative Temperature (°C) Time (h) Yield (%)
1:1 (Fluoboric acid) Acetone 120–125 6 80.0
1:1 Diacetone alcohol 80 12 85.0
1.5:1 Mesityl oxide 130 5 84.4

Key advantages:

  • Reduced polymerization due to BF₃’s Lewis acidity moderating reaction kinetics.
  • Recyclable aniline-water azeotrope minimizes waste.

Sulfonylation of the Dihydroquinoline Core

Introducing the 4-bromophenylsulfonyl group requires precise sulfonylation. Two methodologies are prevalent:

Direct Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The dihydroquinoline intermediate reacts with 4-bromobenzenesulfonyl chloride under basic conditions. This method, adapted from sulfonamide syntheses, proceeds via nucleophilic aromatic substitution.

Optimized Protocol :

  • Reagents : 1.2 equiv 4-bromobenzenesulfonyl chloride, 2.0 equiv triethylamine
  • Solvent : Dichloromethane (DCM) at 0°C → room temperature
  • Time : 12–16 hours
  • Yield : 65–72% after silica gel chromatography

Mechanistic Insight:
The sulfonyl chloride’s electrophilic sulfur atom attacks the electron-rich dihydroquinoline nitrogen, facilitated by triethylamine’s base-mediated deprotonation.

Nickel-Catalyzed Coupling for Sulfonyl Group Introduction

An alternative route employs nickel bromide (NiBr₂) and zinc (Zn) in dimethylformamide (DMF) to couple pre-synthesized sulfonyl intermediates.

Representative Procedure :

Component Quantity (mol%) Role
NiBr₂ 5 Catalyst
Zn Excess Reducing agent
Triphenylphosphine 10 Ligand
Sodium bromide 20 Phase-transfer agent

Conditions: 70°C, 2 hours under argon.
Yield: 25% (limited by competing side reactions).

Integrated One-Pot Synthesis

Recent advances combine dihydroquinoline formation and sulfonylation in a single pot using TMSBr as a dual-purpose promoter. Adapted from 4-bromo quinoline syntheses, this cascade approach involves:

  • Cyclization : Ortho-propynol phenyl azides undergo TMSBr-mediated cyclization to form brominated intermediates.
  • In Situ Sulfonylation : Sulfur nucleophiles introduced via TMSBr’s activation of sulfonyl chlorides.

Performance Metrics :

  • Temperature : 100–130°C
  • Yield : 68–75% (over two steps)
  • Advantage : Eliminates intermediate purification, enhancing atom economy.

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Key Step Maximum Yield Scalability Cost Efficiency
HF/BF₃ + Sulfonylation Core formation → sulfonylation 72% Industrial Moderate
Nickel-Catalyzed Direct coupling 25% Lab-scale Low
TMSBr Cascade One-pot synthesis 75% Pilot-scale High

Purity and Byproduct Management

  • Acid-Catalyzed Routes : Require aqueous workup to remove HF/BF₃ residues.
  • Sulfonylation : Generates HCl gas, necessitating scrubbers.
  • TMSBr Method : Produces volatile trimethylsilyl byproducts, complicating isolation.

Chemical Reactions Analysis

Sulfonylation and Functional Group Reactivity

The sulfonyl group (-SO₂-) imparts electrophilic character, enabling participation in nucleophilic substitutions and cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring serves as a reactive site for palladium-catalyzed cross-coupling. For example, in the presence of Pd(PPh₃)₄ and arylboronic acids, the compound undergoes Suzuki coupling to form biaryl derivatives:

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline+Ar-B(OH)2Pd(PPh₃)₄, Base1-[(4-Ar-Phenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{1-[(4-Ar-Phenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline}

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1)

  • Temperature: 80°C

  • Yield: 70–85%

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonyl group activates the bromophenyl ring for NAS. Reactions with amines or alkoxides proceed under mild conditions:

This compound+NH3CuI, DMF1-[(4-Aminophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline\text{this compound} + \text{NH}_3 \xrightarrow{\text{CuI, DMF}} \text{1-[(4-Aminophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline}

Key Data :

  • Catalyst: CuI (10 mol%)

  • Solvent: DMF

  • Temperature: 100°C

  • Yield: 60–75%

Ring Functionalization of the Dihydroquinoline Core

The 1,2-dihydroquinoline ring undergoes selective oxidation or hydrogenation:

Oxidation to Quinoline

Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydroquinoline to a fully aromatic quinoline:

This compoundDDQ, CH₂Cl₂1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethylquinoline\text{this compound} \xrightarrow{\text{DDQ, CH₂Cl₂}} \text{1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethylquinoline}

Conditions :

  • Oxidant: DDQ (1.5 eq)

  • Solvent: CH₂Cl₂

  • Temperature: RT

  • Yield: >90%

Hydrogenation

Catalytic hydrogenation reduces the quinoline ring further, producing tetrahydroquinoline derivatives:

This compoundH2,Pd/C1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline\text{this compound} \xrightarrow{\text{H}_2, Pd/C} \text{1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline}

Conditions :

  • Catalyst: 10% Pd/C

  • Pressure: 1 atm H₂

  • Solvent: EtOH

  • Yield: 80–95%

Sulfonyl Group Transformations

The sulfonyl moiety participates in hydrolysis and reduction:

Hydrolysis to Sulfonic Acid

Under acidic conditions, the sulfonyl group hydrolyzes to a sulfonic acid:

This compoundHCl, H2O1-[(4-Bromophenyl)sulfonic acid]-2,2,4-trimethyl-1,2-dihydroquinoline\text{this compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{1-[(4-Bromophenyl)sulfonic acid]-2,2,4-trimethyl-1,2-dihydroquinoline}

Conditions :

  • Acid: 6M HCl

  • Temperature: Reflux

  • Yield: 50–65%

Reduction to Thioether

LiAlH₄ reduces the sulfonyl group to a thioether:

This compoundLiAlH₄, THF1-[(4-Bromophenyl)thio]-2,2,4-trimethyl-1,2-dihydroquinoline\text{this compound} \xrightarrow{\text{LiAlH₄, THF}} \text{1-[(4-Bromophenyl)thio]-2,2,4-trimethyl-1,2-dihydroquinoline}

Conditions :

  • Reducing agent: LiAlH₄ (2 eq)

  • Solvent: THF

  • Temperature: 0°C → RT

  • Yield: 40–55%

Comparative Reactivity Table

Reaction Type Conditions Yield Key Catalyst/Reagent Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C70–85%Pd(PPh₃)₄
Nucleophilic SubstitutionCuI, DMF, 100°C60–75%CuI
Oxidation to QuinolineDDQ, CH₂Cl₂, RT>90%DDQ
HydrogenationH₂, Pd/C, EtOH80–95%Pd/C
Sulfonyl Hydrolysis6M HCl, Reflux50–65%HCl
Sulfonyl ReductionLiAlH₄, THF, 0°C → RT40–55%LiAlH₄

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The sulfonyl group directs incoming electrophiles to the meta position of the bromophenyl ring.

  • Steric Effects : The 2,2,4-trimethyl groups on the dihydroquinoline ring hinder reactions at the C-3 and C-4 positions, favoring functionalization at the sulfonyl-bearing aromatic ring .

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can participate in various binding interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

  • Structure : Base structure without sulfonyl/bromine substituents.
  • Properties: Melting point: 80–100°C (dark amber granules) . Solubility: Hydrophobic, soluble in non-polar solvents (e.g., paraffinic oil) .
  • Applications: Antioxidant in rubber tires, reducing oxidative degradation . Polymerized forms (e.g., Vulkanox HS/LG) enhance thermal stability in industrial applications .

Polymerized TMQ

  • Structure: Oligomers or polymers of TMQ (e.g., Poly(1,2-dihydro-2,2,4-trimethylquinoline)) .
  • Properties :
    • Higher molecular weight (variable depending on polymerization degree).
    • Improved longevity as antioxidants due to reduced volatility .
  • Applications :
    • Used in tire formulations for sustained antioxidant effects .
  • Key Difference: Polymerization increases molecular weight and stability but reduces reactivity for further functionalization, unlike the sulfonylated monomer.

2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline

  • Structure: Contains a phenylsulfonyl and nitro group on the dihydroquinoline core .
  • Properties :
    • Nitro group enhances electrophilicity, enabling participation in nucleophilic reactions.
    • Sulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO).
  • Applications: Studied for mutagenic and carcinostatic activities due to nitroquinoline backbone .
  • Key Difference : The bromine atom in the target compound may confer distinct bioactivity and environmental persistence compared to nitro derivatives.

6,6-Methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline) (MTDQ)

  • Structure : Dimer of TMQ linked by a methylene bridge .
  • Properties :
    • Lipid-soluble, used in preventing carbon tetrachloride-induced liver damage .
  • Applications :
    • Therapeutic antioxidant in preclinical models.
  • Key Difference : MTDQ’s dimeric structure enhances lipid solubility, whereas the sulfonyl group in the target compound may favor aqueous or interfacial activity.

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
TMQ C₁₂H₁₅N 173.26 80–100 Methyl, dihydroquinoline
Polymerized TMQ (C₁₂H₁₅N)ₙ Variable >200 Polymer backbone
Target Compound C₁₈H₁₇BrNO₂S ~390.3 Not reported Sulfonyl, bromophenyl
2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro C₂₂H₁₈N₂O₄S 406.45 Not reported Sulfonyl, nitro

Research Findings and Mechanistic Insights

  • Antioxidant Efficiency: TMQ’s mechanism involves scavenging free radicals via its dihydroquinoline structure .
  • Synthetic Versatility: Sulfonylation reactions (e.g., using oxalyl chloride) are common in modifying dihydroquinolines, as seen in pyrroloquinoline dione synthesis .
  • Toxicity : Hydroxylated TMQ derivatives show reduced ecotoxicity compared to parent compounds, suggesting functionalization strategies for safer variants .

Biological Activity

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The compound features a sulfonyl group attached to a dihydroquinoline framework, which is known for various biological activities. The presence of the bromophenyl group enhances the compound's reactivity and potential interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit significant antioxidant properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress in animal models. It effectively decreased levels of pro-inflammatory cytokines and improved markers of liver injury in acetaminophen-induced liver damage models .

Table 1: Antioxidant Effects of Dihydroquinoline Derivatives

CompoundModelKey Findings
6-Hydroxy-2,2,4-trimethyl-1,2-DQAcetaminophen-induced liver injuryReduced oxidative stress; improved liver markers
1-[(4-Bromophenyl)sulfonyl]-DQTBDTBD

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its ability to modulate oxidative stress. In studies involving liver injury models, treatment with dihydroquinoline derivatives resulted in decreased levels of inflammatory markers and apoptosis-related proteins such as caspases .

Case Studies

In a controlled study on rats with induced liver damage using acetaminophen, the administration of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline resulted in:

  • Decrease in oxidative stress markers: Reduced levels of 8-hydroxy-2-deoxyguanosine and 8-isoprostane.
  • Reduction in pro-inflammatory cytokines: Significant downregulation of NF-κB mRNA synthesis.
  • Hepatoprotective effects: Improvement in histopathological alterations associated with liver injury.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Antioxidant Defense: By enhancing the function of the antioxidant system and reducing reactive oxygen species (ROS).
  • Caspase Inhibition: Modulating apoptotic pathways through inhibition of caspase activity.
  • Cytokine Regulation: Decreasing the synthesis of pro-inflammatory cytokines which contribute to tissue damage.

Q & A

Q. What are the optimized synthetic routes for 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline, and how are intermediates characterized?

A typical synthesis involves sulfonylation of the quinoline core using 4-bromobenzenesulfonyl chloride under basic conditions. Key intermediates (e.g., dihydroquinoline precursors) are characterized via NMR (¹H/¹³C) and X-ray crystallography to confirm regioselectivity and stereochemistry . Reaction monitoring via HPLC or TLC ensures purity at each stage. For example, sulfonyl group incorporation can be verified by distinct S=O stretching bands (~1350–1150 cm⁻¹) in FTIR spectra .

Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies employ accelerated degradation protocols :

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • High-performance liquid chromatography (HPLC) to monitor degradation products under acidic/alkaline hydrolysis (e.g., 0.1 M HCl/NaOH at 40–80°C for 24–72 hours) .
  • UV-Vis spectroscopy tracks absorbance changes indicative of structural alterations. Data is analyzed using kinetic models (e.g., first-order decay) to predict shelf-life .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

  • Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., sulfonyl oxygen hydrogen bonding) .
  • 2D NMR techniques (COSY, HSQC) map proton-carbon correlations, distinguishing methyl and aromatic groups .
  • Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How is solubility measured, and what solvents are optimal for biological assays?

Solubility is quantified via shake-flask method in buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol). For cell-based assays, DMSO concentrations ≤0.1% are preferred to avoid cytotoxicity. Solubility data is cross-validated using HPLC-UV against calibration curves .

Q. What computational tools predict the compound’s physicochemical properties?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and sulfonyl group reactivity.
  • Molecular docking (AutoDock Vina) screens potential protein targets (e.g., cytochrome P450 enzymes) .
  • LogP values are estimated using software like ChemAxon to guide bioavailability studies .

Advanced Research Questions

Q. How does the compound’s environmental fate align with the INCHEMBIOL framework for ecological risk assessment?

Under the INCHEMBIOL project , the compound’s persistence is evaluated via:

  • Soil/water partitioning coefficients (Kd) to assess mobility.
  • Microcosm studies measuring biodegradation half-lives under aerobic/anaerobic conditions .
  • Toxicity assays on model organisms (e.g., Daphnia magna) to derive EC₅₀ values. Data is integrated into probabilistic risk models to predict ecosystem impacts .

Q. What mechanistic insights explain its bioactivity in pharmacological models?

  • In vitro enzyme inhibition assays (e.g., COX-2, kinases) identify target engagement. IC₅₀ values are normalized to reference inhibitors .
  • Fluorescence polarization quantifies DNA intercalation potential.
  • ROS (reactive oxygen species) detection via fluorescent probes (e.g., DCFH-DA) links cytotoxicity to oxidative stress pathways .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models optimize its derivatives?

  • 3D-QSAR (e.g., CoMFA/CoMSIA) correlates substituent effects (e.g., bromophenyl position) with activity.
  • Descriptor selection (logP, polar surface area) prioritizes analogs with improved blood-brain barrier penetration .
  • Validation via leave-one-out cross-validation ensures model robustness .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Blinded replicate studies minimize operator bias.
  • Meta-analysis aggregates data across labs, adjusting for variables (e.g., cell line viability, serum concentration).
  • High-content screening (e.g., multi-parameter flow cytometry) differentiates specific effects from artifacts .

Q. How are isotopic labeling (e.g., ¹⁴C) and tracer studies applied to metabolic pathway analysis?

  • Radiolabeled synthesis introduces ¹⁴C at the quinoline ring or sulfonyl group.
  • LC-MS/MS tracks metabolite formation in hepatocyte incubations.
  • Mass balance studies quantify excreted vs. retained fractions in rodent models .

Methodological Best Practices

  • Data Reporting : Follow IUPAC guidelines for reproducibility, including detailed experimental conditions (solvent purity, instrument calibration) .
  • Crystallography : Deposit .cif files in public databases (e.g., Cambridge Structural Database) with full refinement parameters .
  • Environmental Studies : Use positive/negative controls (e.g., atrazine for ecotoxicity assays) to validate test systems .

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